molecular formula C3N3O3Si B14638961 CID 15210655

CID 15210655

Cat. No.: B14638961
M. Wt: 154.14 g/mol
InChI Key: RIBOHVXFPUUXHA-UHFFFAOYSA-N
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Description

CID 15210655 is a chemical compound intended for use in laboratory research. As specific biochemical data, mechanisms of action, and research applications for this compound are not currently available in public scientific sources, researchers are advised to consult specialized databases such as PubChem for detailed information. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct appropriate safety evaluations and handling procedures prior to use. For complete specifications, handling guidelines, and data sheets, please contact our technical support team.

Properties

Molecular Formula

C3N3O3Si

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C3N3O3Si/c7-1-4-10(5-2-8)6-3-9

InChI Key

RIBOHVXFPUUXHA-UHFFFAOYSA-N

Canonical SMILES

C(=N[Si](N=C=O)N=C=O)=O

Origin of Product

United States

Preparation Methods

Four-Step Synthesis from N-(4-Nitrophenyl)-3,3-Dichloro-2-Oxo-Piperidine

The most widely cited route involves four sequential reactions:

Step 1: Reduction of N-(4-Nitrophenyl)-3,3-Dichloro-2-Oxo-Piperidine (Compound 10)

  • Reagents : Stannous chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or zinc powder.
  • Conditions : Solvent (e.g., ethanol/water mixture), 10°C to reflux.
  • Product : N-(4-Aminophenyl)-3,3-dichloro-2-oxo-piperidine (Compound 13).
  • Yield : 70–85% (optimized with SnCl₂ at 1:4 molar ratio).

Step 2: Acylation with 5-Bromovaleryl Chloride

  • Reagents : 5-Bromovaleryl chloride, 4-dimethylaminopyridine (DMAP), triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature.
  • Product : N-(4-(5-Bromovaleryloxy)Phenyl)-3,3-Dichloro-2-Oxo-Piperidine (Compound 14).
  • Yield : 65–78%.

Step 3: Cyclization to Form the Pyridone Core

  • Reagents : Potassium hydroxide (KOH) or lithium tert-butoxide (LiO-t-Bu).
  • Conditions : Tetrahydrofuran (THF), 60–80°C.
  • Product : 5-Bromo-3-(3,3-Dichloro-2-Oxo-Piperidinyl)-Pyridone (Compound 15).
  • Yield : 60–70% (higher with LiO-t-Bu due to milder conditions).

Step 4: Morpholine Substitution

  • Reagents : Morpholine, lithium carbonate (Li₂CO₃).
  • Conditions : Dimethylformamide (DMF), 100–110°C.
  • Product : this compound.
  • Yield : 80–90%.

Alternative Pathway via Suzuki-Miyaura Coupling

A patent describes a palladium-catalyzed coupling to introduce the phenyl-piperidino moiety:

  • Intermediate : 4-(2-Oxo-Piperidino)Phenylboronic Acid.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
  • Conditions : THF/water, 80°C.
  • Advantage : Avoids hazardous bromination steps.
  • Yield : 75% (lower than classical route but scalable).

Optimization of Reaction Conditions

Reduction Step Efficiency

Comparative studies of reducing agents:

Agent Molar Ratio Temperature Yield
SnCl₂ 1:4 Reflux 85%
Na₂S₂O₄ 1:3 50°C 72%
Zn/HCl 1:5 RT 68%

SnCl₂ outperforms due to superior nitro-group selectivity.

Cyclization Agent Impact

Cyclization agents critically influence pyridone formation:

Agent Solvent Time Yield Purity
KOH THF 6 h 60% 92%
LiO-t-Bu THF 4 h 70% 98%
NaH DMF 8 h 55% 89%

LiO-t-Bu minimizes side reactions (e.g., hydrolysis) through weaker basicity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 4.10 (t, 2H, CH₂-N), 3.75 (m, 4H, morpholine), 2.85 (m, 4H, piperidone).
  • GC-MS : m/z 457 [M+H]⁺, fragments at m/z 315 (loss of morpholine).

Purity Assessment

  • HPLC : C18 column, 90:10 acetonitrile/water, retention time 12.3 min, purity >99%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements propose a continuous-flow approach for analogous piperazine derivatives:

  • Step Integration : Combines acylation and cyclization in a single reactor.
  • Throughput : 2 kg/day with 95% yield.
  • Cost Reduction : 40% lower solvent usage compared to batch processes.

Chemical Reactions Analysis

The compound “CID 15210655” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, resulting in the formation of various oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound, leading to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: The reactions typically involve the use of common reagents such as acids, bases, and solvents. The conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using various analytical techniques to confirm their structure and purity.

Scientific Research Applications

The compound “CID 15210655” has a wide range of scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, the compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and its use in the development of new drugs and treatments.

    Industry: In industrial applications, the compound is used in the production of various materials and products, including polymers, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of the compound “CID 15210655” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

  • Divergent Applications : Oscillatoxins are studied for ecological roles and drug discovery, whereas this compound’s utility aligns with industrial essential oil refinement .
  • Data Gaps : The evidence lacks direct structural or bioassay data for this compound, necessitating further studies (e.g., NMR, in vitro bioactivity assays) to confirm its similarity to oscillatoxins or boronic acids.
  • Methodological Insights : ’s emphasis on multi-parameter matching (exact mass, CCS) underscores the need for advanced metabolomics to resolve ambiguities in this compound’s identification .

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